molecular formula C11H12N2OS B2615052 N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 923693-82-7

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2615052
CAS No.: 923693-82-7
M. Wt: 220.29
InChI Key: BRXRKGSGNXCBEW-UHFFFAOYSA-N
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Description

N-[4-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a chemical compound of interest in advanced pharmaceutical and agrochemical research. It features a cyclopropane carboxamide core, a structure recognized for its unique properties due to the strained cyclopropane ring. This ring system confers molecular rigidity and enhanced binding characteristics, which are valuable in the design of bioactive molecules . Compounds within the cyclopropanecarboxamide class are frequently investigated for their potential biological activities. Research on analogous structures has indicated promising applications in developing antiproliferative agents, with some derivatives showing distinct effective inhibition on the proliferation of human cancer cell lines, such as U937 pro-monocytic, human myeloid leukemia cells . Furthermore, the structural motifs present in this compound are relevant in neurological research; for instance, cyclopropane-containing scaffolds have been explored as agonists for central nervous system targets like the G protein-coupled receptor 88 (GPR88), which is implicated in disorders such as addiction and Parkinson's disease . The presence of the aminocarbonothioyl (thiourea) group adds to its versatility, potentially enabling metal coordination or serving as a key pharmacophore in enzyme inhibition studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the specific Certificate of Analysis for detailed quality control data.

Properties

IUPAC Name

N-(4-carbamothioylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXRKGSGNXCBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-isothiocyanatobenzoyl chloride with cyclopropanecarboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications across different scientific disciplines:

Chemistry

  • Organic Synthesis : N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is utilized as a reagent in organic synthesis, serving as a building block for more complex molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical reactions.

Biology

  • Proteomics Research : The compound is employed in proteomics to study protein interactions and functions. It aids in understanding the mechanisms of action at the molecular level, particularly in enzyme activity modulation.

Medicine

  • Therapeutic Applications : this compound has been investigated for its potential as an inhibitor of specific enzymes implicated in various diseases. Research indicates promising results in the context of cancer treatment and other therapeutic areas.

Industry

  • Material Development : The compound is also being explored for its utility in developing new materials and chemical processes, particularly in the fields of polymer science and nanotechnology.

Case Studies

Several studies have explored the biological effects and applications of this compound:

  • Antimicrobial Activity Study (2024) :
    • Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023) :
    • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Inflammation Model Study (2025) :
    • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide and its analogs:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups Reference Evidence
Target Compound 4-(Aminocarbonothioyl)phenyl C₁₁H₁₁N₃OS 233.29 Cyclopropane, thiourea
N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) 4-Cyanophenyl, pyridinyl C₁₆H₁₂N₄O 265.26 Cyano, pyridine
N-[4-(1-((3-Aminopropyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl]cyclopropanecarboxamide (20) Sulfonylpyrrolidinyl, pyridinyl C₁₅H₂₁ClN₄O₃S 372.87 Sulfonyl, pyrrolidine
Compound 32 () 5-(N′-Hydroxycarbamimidoyl), oxadiazolyl C₁₅H₁₅N₅O₂ 298.30 Hydroxycarbamimidoyl, oxadiazole
N-(4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl)cyclopropanecarboxamide 6-Methylbenzothiazolyl C₁₈H₁₅N₃OS 327.39 Benzothiazole
Cyprofuram () 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl C₁₅H₁₅ClN₂O₂ 290.74 Chlorophenyl, furanyl

Key Observations :

  • The thiourea group in the target compound distinguishes it from analogs with cyano (22), sulfonyl (20), or benzothiazole (7) substituents.
  • Cyclopropane rings are conserved across all compounds, contributing to steric hindrance and metabolic stability.
  • Analogs with heterocycles (e.g., pyridine in 22, oxadiazole in 32) often exhibit improved solubility or kinase inhibition profiles .

Key Observations :

  • Low yields (e.g., 6–9% for compounds 45, 47 in ) highlight challenges in coupling reactions with bulky substituents .
  • High-purity analogs like Compound 32 (100% purity) suggest optimized purification protocols, such as UPLC/MS .

Biological Activity

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring, which contributes to its rigidity and unique electronic properties. This structural configuration is essential for its interaction with biological targets. The presence of the aminocarbonothioyl group enhances its potential as a pharmacophore, allowing for diverse biological activities.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may bind to particular receptors, influencing signal transduction pathways and resulting in therapeutic effects.

Antiproliferative Effects

Research has shown that derivatives of cyclopropane carboxamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that this compound can inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells . This selectivity is crucial for developing cancer therapies with reduced side effects.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Cyclopropane carboxamide derivatives are known to modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds within the cyclopropanecarboxamide class. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Study on U937 Cell Line :
    • Objective : To evaluate the antiproliferative effects of this compound.
    • Findings : The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations while maintaining low toxicity to normal cells .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of cyclopropane carboxamides have revealed that modifications to the phenyl ring and substituents on the cyclopropane can significantly affect biological activity. For example, varying the substituents on the phenyl ring can enhance or diminish antiproliferative potency .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating potential for oral bioavailability .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntiproliferative, anti-inflammatoryContains a cyclopropane ring; selective activity
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamideAnticancerSimilar structure; different substituents affect potency
N-[4-(1-aminophenyl)]acetamideAntimicrobialLacks cyclopropane; broader antimicrobial spectrum

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide?

  • Methodological Answer : The synthesis of cyclopropanecarboxamide derivatives typically involves coupling cyclopropanecarbonyl chloride with aniline derivatives. For introducing the thiourea (aminocarbonothioyl) group, a two-step approach is suggested:

Thiourea Formation : React 4-aminophenyl isothiocyanate with ammonia or a primary amine under controlled pH (e.g., in ethanol/water at 0–5°C) to form the thiourea intermediate .

Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HCl) or HATU in DMF to conjugate the cyclopropanecarbonyl group to the thiourea-functionalized aniline. Purification via mass-directed preparative LC ensures high purity .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm cyclopropane ring protons (δ ~0.8–1.5 ppm) and thiourea NH signals (δ ~9–10 ppm). Compare with computed spectra from PubChem data for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C11_{11}H11_{11}N3_3OS). Fragmentation patterns can distinguish thiourea from urea derivatives .
  • X-ray Crystallography : Resolve the 3D structure to confirm bond angles and hydrogen-bonding interactions (e.g., thiourea NH···O=C) using datasets from analogous compounds in the PDB .

Q. What are the known biological targets or applications of structurally similar cyclopropanecarboxamides?

  • Methodological Answer : Cyclopropanecarboxamides are explored as:
  • Kinase Inhibitors : c-Met (IC50_{50} < 100 nM) and Aurora kinases (e.g., Tozasertib/VX-680) via ATP-binding domain competition .
  • HDAC Inhibitors : Entinostat (MS-275) selectively inhibits HDAC1 (IC50_{50} = 300 nM) by chelating zinc ions in the catalytic site .
  • Antiparasitic Agents : Cyprofuram targets fungal ergosterol biosynthesis .

Advanced Research Questions

Q. How can kinase selectivity profiling be optimized for cyclopropanecarboxamide derivatives?

  • Methodological Answer :
  • Panel Screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) to test inhibition across 100+ kinases at 1 µM. Prioritize kinases with >50% inhibition for IC50_{50} determination .
  • Structural Analysis : Overlay co-crystal structures (e.g., PDB 8DU) to identify key residues (e.g., gatekeeper mutations) influencing selectivity. Modify substituents to exploit hydrophobic pockets .

Q. What strategies improve solubility and bioavailability of cyclopropanecarboxamide-based inhibitors?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters (e.g., on hydroxyl groups) to enhance aqueous solubility.
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes for in vivo delivery. For example, GDC-0575 (CHK1 inhibitor) achieves 75 mg/mL solubility in DMSO but requires PEG-400/water mixtures for IV dosing .
  • LogP Optimization : Reduce cLogP (<3) by substituting cyclopropane with polar groups (e.g., pyridyl) while maintaining potency .

Q. How can crystallographic data resolve discrepancies in structure-activity relationships (SAR)?

  • Methodological Answer :
  • Binding Mode Analysis : Compare X-ray structures of active vs. inactive analogs (e.g., Entinostat vs. non-HDAC-binding derivatives) to identify critical hydrogen bonds or π-π interactions .
  • MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess conformational stability. For example, cyclopropane ring strain may influence binding entropy .

Q. How to evaluate HDAC inhibition efficacy and correlate with transcriptional changes?

  • Methodological Answer :
  • Biochemical Assays : Measure HDAC1/3 activity using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Include trichostatin A as a positive control .
  • Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., HCT-116) to quantify p21/CIP1/WAF1 upregulation. Use pathway analysis (IPA®) to link HDAC inhibition to apoptosis .

Q. How to resolve contradictory SAR findings in CHK1 inhibitor development?

  • Methodological Answer :
  • Meta-Analysis : Aggregate IC50_{50} data from multiple studies (e.g., GDC-0575 vs. analogs) to identify consensus pharmacophores. Use machine learning (e.g., Random Forest) to rank substituent contributions .
  • Cellular Context : Test compounds in isogenic cell lines (e.g., CHK1-WT vs. KO) to exclude off-target effects. Validate with siRNA knockdown .

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